Diphenyl tetradecyl phosphite Diphenyl tetradecyl phosphite
Brand Name: Vulcanchem
CAS No.: 34294-53-6
VCID: VC20655833
InChI: InChI=1S/C26H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27-30(28-25-20-15-13-16-21-25)29-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3
SMILES:
Molecular Formula: C26H39O3P
Molecular Weight: 430.6 g/mol

Diphenyl tetradecyl phosphite

CAS No.: 34294-53-6

Cat. No.: VC20655833

Molecular Formula: C26H39O3P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl tetradecyl phosphite - 34294-53-6

Specification

CAS No. 34294-53-6
Molecular Formula C26H39O3P
Molecular Weight 430.6 g/mol
IUPAC Name diphenyl tetradecyl phosphite
Standard InChI InChI=1S/C26H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27-30(28-25-20-15-13-16-21-25)29-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3
Standard InChI Key PRFKJUVSYMPQCK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Introduction

PropertyValue (Inferred/Related Data)Source Reference
Molecular Weight446.56 g/mol
Density~1.038 g/cm³ (25°C)
Boiling Point~503°C (Predicted)
Melting PointNot reported
SolubilityLikely hydrophobic ,

The compound’s hydrophobicity arises from its long alkyl chain, which dominates its interactions in nonpolar environments . Unlike phosphate esters (e.g., diphenyl tetradecyl phosphate, CAS 142474-86-0 ), phosphites exhibit reduced oxidation stability but higher reactivity in certain catalytic processes .

Synthesis and Industrial Production

Synthetic Routes

Diphenyl tetradecyl phosphite is synthesized via esterification reactions involving phosphorus trichloride (PCl3\text{PCl}_3), phenol, and tetradecyl alcohol. A halogen-free method, as described for triaryl phosphites , could be adapted:

  • Reaction Mechanism:

    PCl3+2C6H5OH+C14H29OH(C6H5O)2P(O)C14H29+3HCl\text{PCl}_3 + 2\text{C}_6\text{H}_5\text{OH} + \text{C}_{14}\text{H}_{29}\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_2\text{P(O)C}_{14}\text{H}_{29} + 3\text{HCl}

    Catalysts like diphenyl diselenide may enhance yield under mild conditions .

  • Purification:
    Distillation or column chromatography removes unreacted alcohols and byproducts .

Industrial Scalability

Continuous flow reactors are preferred for large-scale production to optimize mixing and temperature control . Challenges include managing HCl gas emissions and ensuring high purity for applications requiring thermal stability .

Applications and Functional Roles

Flame Retardants and Plasticizers

While diphenyl tetradecyl phosphate is documented as a flame retardant , phosphite analogs like diphenyl tetradecyl phosphite may serve as secondary antioxidants in polymers. Their mechanism involves scavenging peroxyl radicals, delaying degradation in plastics and lubricants .

Surfactants and Drug Delivery

The amphiphilic structure of diphenyl tetradecyl phosphite enables potential use in micelle formation for drug delivery systems. Analogous alkyl-aryl phosphates interact with lipid bilayers, altering membrane permeability .

Industrial Lubricants

Phosphite esters reduce friction in high-temperature machinery due to their thermal stability. The tetradecyl chain enhances adhesion to metal surfaces, minimizing wear .

Toxicity and Environmental Impact

Human Health Risks

Structural analogs like isodecyl diphenyl phosphate (IDDPP) and cresyl diphenyl phosphate (CDPP) exhibit neurotoxicity and mitochondrial dysfunction in vitro . Diphenyl tetradecyl phosphite may share similar risks due to:

  • Bioaccumulation: Hydrophobicity promotes persistence in adipose tissue .

  • Metabolic Byproducts: Hydrolysis releases phenol derivatives, linked to endocrine disruption .

Environmental Persistence

Aryl phosphates are classified as Persistent Bioaccumulative Toxic (PBT) chemicals . While phosphites are less studied, their oxidation to phosphates in the environment could lead to long-term ecological effects .

Regulatory Status and Alternatives

Global Regulations

  • Canada: Listed under the Chemicals Management Plan (CMP) for assessment due to structural similarity to regulated aryl phosphates .

  • EU: Potential inclusion in the REACH SVHC (Substances of Very High Concern) list if reproductive toxicity is confirmed .

Sustainable Alternatives

  • Bio-based Esters: Plant-derived phosphites with shorter alkyl chains reduce bioaccumulation potential.

  • Polymer-bound Additives: Immobilized phosphite moieties in polymers minimize leaching .

Research Gaps and Future Directions

  • Toxicokinetics: No data exist on the absorption, distribution, or excretion of diphenyl tetradecyl phosphite in mammals.

  • Environmental Degradation: Studies on hydrolysis rates and photodegradation pathways are critical for risk assessment.

  • High-Performance Applications: Functionalization for use in lithium-ion batteries or catalytic systems remains unexplored.

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